N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyrido[3,4-d]pyrimidine core with a cyclopropyl group attached to the nitrogen atom at the 1-position and an amine group at the 4-position.
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives have been studied for their therapeutic potential and are known to interact with various therapeutic targets .
Mode of Action
Pyridopyrimidine derivatives are known to interact with their targets, leading to changes that contribute to their therapeutic effects .
Biochemical Pathways
Pyridopyrimidine derivatives are known to influence various biochemical pathways, leading to downstream effects that contribute to their therapeutic potential .
Pharmacokinetics
The degree of lipophilicity of this compound allows it to diffuse easily into cells , which could impact its bioavailability.
Result of Action
Pyridopyrimidine derivatives are known to have various biological activities, which contribute to their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclopropyl isocyanate, followed by cyclization to form the pyrido[3,4-d]pyrimidine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions conducted in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nature of the electrophile used in substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds have a similar core structure but differ in the position of the nitrogen atoms within the ring system.
Pyrido[3,2-d]pyrimidines: Another class of compounds with a different arrangement of nitrogen atoms compared to this compound.
Pyrido[4,3-d]pyrimidines: These compounds also share a similar core but have variations in the substitution pattern and ring fusion.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-7(1)14-10-8-3-4-11-5-9(8)12-6-13-10/h3-7H,1-2H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZAQVTBVIPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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